2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane
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Overview
Description
2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane is a chemical compound known for its unique structure and properties. It is primarily used in the production of polyimides, which are high-performance polymers with excellent thermal stability, chemical resistance, and electrical properties .
Preparation Methods
The synthesis of 2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane typically involves several steps:
Chlorination of phthalic anhydride: This step produces N-phenyl-4-chlorophthalic anhydride.
Formation of bisphenol A disodium salt: This is achieved through a reaction with bisphenol A.
Nucleophilic substitution reaction: The bisphenol A disodium salt reacts with N-phenyl-4-chlorophthalic anhydride in a dipolar aprotic solvent.
Hydrolysis: This step yields bisphenol A ether tetracarboxylic acid.
Dehydration: Finally, dehydration of the tetracarboxylic acid produces this compound.
Chemical Reactions Analysis
2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves strong oxidizing agents and can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles like amines or thiols.
Polymerization: The compound can undergo polymerization reactions to form polyimides, which are used in various industrial applications
Scientific Research Applications
2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polyimides, which are essential in the production of high-performance materials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane involves its ability to form strong chemical bonds with other molecules. This property is crucial in its role as a monomer in polymerization reactions. The compound’s molecular structure allows it to interact with various molecular targets, leading to the formation of high-performance polymers with unique properties .
Comparison with Similar Compounds
2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane is often compared with other similar compounds, such as:
2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)hexafluoropropane: This compound has similar applications but includes a hexafluoropropane group, which can enhance its thermal stability and chemical resistance.
Properties
CAS No. |
53464-95-2 |
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Molecular Formula |
C31H24O10 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
3-[4-[2-[4-(2,3-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid |
InChI |
InChI=1S/C31H24O10/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
XZWYIEAOALEANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O |
Origin of Product |
United States |
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